2-(5-甲基-1H-吡唑-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

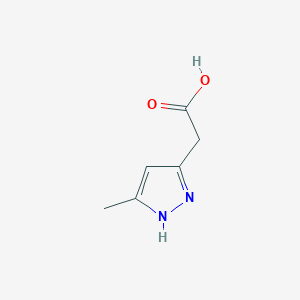

“2-(5-methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 41669-06-1 . It has a molecular weight of 140.14 and its IUPAC name is (5-methyl-1H-pyrazol-3-yl)acetic acid . It is usually in the form of a powder .

Synthesis Analysis

The compound is synthesized through the reaction between 5-methylpyrazole and ethyl chloroacetate in the presence of a base such as NaOH. The product is then purified through recrystallization. There are also other synthetic procedures mentioned in the literature .Molecular Structure Analysis

The InChI code of the compound is 1S/C6H8N2O2/c1-4-2-5 (8-7-4)3-6 (9)10/h2H,3H2,1H3, (H,7,8) (H,9,10) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, it has been used in the synthesis of other compounds . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 376.5±27.0 °C and a predicted density of 1.338±0.06 g/cm3 . Its pKa is predicted to be 4.07±0.10 .科学研究应用

有机转化中的催化性能

2-(5-甲基-1H-吡唑-3-基)乙酸及其衍生物用于催化,特别是在醇的氨氧化为腈和醇的需氧氧化为醛的水中。研究表明,与该化合物形成的配合物在这些反应中表现出优异的催化性能,这些反应是有机合成中生产药物和化学品的有价值的中间体的基础。水性催化溶液可以很容易地分离和再利用,突出了对催化的生态友好和有效的方法 (谢等人,2014)。

缓蚀

与 2-(5-甲基-1H-吡唑-3-基)乙酸密切相关的吡唑啉衍生物已被确认为酸性环境中诸如低碳钢之类的金属的强效缓蚀剂。这些化合物提高了金属对腐蚀的抵抗力,这对于延长工业中金属结构的寿命至关重要。实验和计算研究证实了它们的高抑制效率,这归因于它们吸附到金属表面的能力,从而防止酸腐蚀。这一发现对于石油精炼行业尤为重要,因为金属腐蚀是一个持续的挑战 (Lgaz 等人,2020)。

抗菌活性

由吡唑啉衍生物合成的化合物显示出显着的抗菌活性。针对含有噻唑部分的芳基腙吡唑啉-5-酮的研究报告说,这些化合物对各种细菌和真菌菌株表现出相当程度的活性。这突出了 2-(5-甲基-1H-吡唑-3-基)乙酸衍生物作为开发新型抗菌剂的潜在候选者 (雷迪等人,2013)。

化学治疗应用

基于双(吡唑-1-基)乙酸衍生物的银配合物(在结构上与 2-(5-甲基-1H-吡唑-3-基)乙酸相关)已证明具有显着的体外抗肿瘤活性。这些配合物已被证明对某些人类癌细胞系比参考药物顺铂更有效,包括代表实体瘤和小细胞肺癌 (SCLC) 的细胞系。它们靶向硫氧还蛋白还原酶 (TrxR) 的能力,导致氧化还原稳态失衡并诱导癌细胞死亡,使它们成为有前途的化学治疗工具 (Pellei 等人,2023)。

荧光材料

吡唑啉衍生物也因其荧光特性而被探索。某些 1,3,5-三芳基-2-吡唑啉在紫外线照射下,在可见光谱的蓝色区域发出荧光。这一特性对于开发用于各种应用的荧光材料非常有价值,包括传感器和光学器件。研究这些化合物的荧光行为增强了我们对其在材料科学中的潜在用途的理解 (哈桑等人,2011)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Animal studies have shown that it is well-tolerated at low doses, but at higher doses, it can cause liver, kidney, and hematological toxicity.

作用机制

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is the androgen receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of development and function of male secondary sexual characteristics, the immune system, muscle, bone, and the central nervous system .

Mode of Action

2-(5-methyl-1H-pyrazol-3-yl)acetic acid acts as an AR antagonist Instead, it prevents the receptor from being activated by endogenous androgens . This blockage of AR signaling is an important strategy in therapies for conditions like prostate cancer .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, apoptosis, and differentiation .

Pharmacokinetics

For example, its molecular weight (140.14) and predicted properties such as boiling point (376.5±27.0 °C) and density (1.338±0.06 g/cm3) could influence these factors .

Result of Action

By acting as an AR antagonist, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid can inhibit the growth of AR-dependent cells, such as prostate cancer cells . This can lead to a decrease in the size of tumors and potentially slow the progression of diseases like prostate cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. For instance, factors such as pH, temperature, and the presence of other molecules could impact its stability and activity . .

属性

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRSEEZCZRABDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |

CAS RN |

41669-06-1 |

Source

|

| Record name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)